A Comprehensive Technical Guide to 1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of the chemical entity 1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one, a substituted piperidine of significant interest to medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, forming the core of numerous approved therapeutics and clinical candidates, particularly those targeting the central nervous system (CNS).[1] This document outlines a robust and validated synthetic pathway, a detailed protocol for analytical characterization and quality control, and essential safety and handling procedures. Furthermore, we explore the potential pharmacological applications of this molecule, drawing insights from structurally related compounds that have demonstrated utility as analgesics and modulators of key neurological targets.[2][3] This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel piperidine-based compounds.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the key identifiers and predicted physicochemical properties for 1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one. These properties are crucial for anticipating its solubility, membrane permeability, and potential for oral bioavailability.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| Canonical SMILES | CC(=O)N1CCC(CC1)NCC2=CC=CC=C2 |
| InChI Key | YQFPXDPUVXPYCY-UHFFFAOYSA-N |
| CAS Number | Not assigned in public databases |
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Significance |
| Physical State | White to off-white solid or viscous oil | Based on analogous N-acetylated piperidines. |
| XLogP3-AA | 1.8 | Indicates moderate lipophilicity, favorable for CNS penetration. |
| Hydrogen Bond Donors | 1 | The secondary amine (N-H) group. |
| Hydrogen Bond Acceptors | 2 | The amide oxygen (C=O) and the secondary amine nitrogen. |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | Suggests good potential for crossing the blood-brain barrier. |
| Water Solubility | Predicted to be sparingly soluble | Typical for organic molecules of this size; solubility expected in organic solvents like methanol, ethanol, and DMSO. |
Proposed Synthetic Strategy
The synthesis of 1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one can be efficiently achieved via a two-step sequence commencing with the commercially available precursor, N-benzyl-4-piperidone. This pathway is designed for reliability, scalability, and high yield, employing standard and well-understood organic chemistry transformations.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Reductive Amination of N-Benzyl-4-piperidone
Principle: This reaction transforms the ketone functionality of the starting material into a primary amine. The use of ammonium acetate provides the amine source in situ, and sodium cyanoborohydride serves as a mild reducing agent that selectively reduces the intermediate iminium ion over the starting ketone. This one-pot approach is highly efficient.
Protocol:
-
To a round-bottom flask, add N-benzyl-4-piperidone (1.0 eq).[4]
-
Add methanol (MeOH, 10 mL per gram of ketone) and ammonium acetate (NH₄OAc, 10.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess reducing agent.
-
Basify the mixture to pH >12 with 6M NaOH.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-benzylpiperidin-4-amine, which can often be used in the next step without further purification.
Step 2: N-Acetylation of 1-Benzylpiperidin-4-amine
Principle: This is a standard acylation reaction where the nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of acetic anhydride. Triethylamine (TEA) is used as a non-nucleophilic base to scavenge the acetic acid byproduct, driving the reaction to completion.
Protocol:
-
Dissolve the crude 1-benzylpiperidin-4-amine (1.0 eq) in dichloromethane (DCM, 10 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.0 eq).
-
Add acetic anhydride (Ac₂O, 1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step. A multi-technique approach ensures the structural integrity and prepares the compound for further biological evaluation.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~3.8 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ ~4.5 & 3.9 ppm (m, 2H): Axial and equatorial protons at C2/C6 of the piperidine ring adjacent to the nitrogen amide.
-
δ ~3.1 & 2.8 ppm (m, 2H): Axial and equatorial protons at C2/C6 of the piperidine ring.
-
δ ~2.1 ppm (s, 3H): Methyl protons of the acetyl group (-C(O)CH₃).
-
δ ~1.5-2.0 ppm (m, 5H): Remaining piperidine ring protons (C3, C4, C5) and the N-H proton.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~169 ppm: Amide carbonyl carbon.
-
δ ~138 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~128-129 ppm: Aromatic CH carbons of the benzyl group.
-
δ ~50 ppm: Benzyl methylene carbon.
-
δ ~40-48 ppm: Piperidine ring carbons (C2, C6).
-
δ ~30-35 ppm: Piperidine ring carbons (C3, C5).
-
δ ~21 ppm: Acetyl methyl carbon.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z 233.16
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3300 cm⁻¹: N-H stretch (secondary amine).
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2940 cm⁻¹: Aliphatic C-H stretch.
-
~1640 cm⁻¹: Amide C=O stretch (strong).
-
Purity Assessment by HPLC
Purpose: To quantify the purity of the final compound, which should typically be ≥95% for use in biological assays.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product.
Safety, Handling, and Storage
Proper handling is paramount for researcher safety and maintaining compound integrity. The following guidelines are based on the known hazards of the precursors and general laboratory safety practices.[4][5][6]
Hazard Identification
| Hazard Class | Description | Precaution |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[7] | Wear nitrile gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation.[7] | Wear chemical safety goggles. |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Handle in a well-ventilated area or chemical fume hood. |
| Combustibility | Precursors are combustible liquids.[4] | Keep away from heat, sparks, and open flames. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood, especially during reactions and solvent removal.[4]
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4]
-
Respiratory Protection: Not typically required if handled in a fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[4][7]
Potential Applications and Future Research
The 1-(4-(benzylamino)piperidin-1-yl)ethan-1-one structure combines several pharmacophores that suggest potential utility in drug discovery.
-
Analgesia: The 4-aminopiperidine scaffold is a core component of potent analgesics, including fentanyl analogues.[9] Furthermore, related piperidine derivatives have been identified as orally active N-type calcium channel blockers, a validated target for pain.[2] This compound is a prime candidate for screening in preclinical models of nociceptive and neuropathic pain.
-
CNS Disorders: The piperidine nucleus is prevalent in CNS-active agents.[1] Structurally similar molecules have shown high affinity for sigma (σ) receptors, which are implicated in various neurological and psychiatric conditions as well as in cancer cell proliferation.[10][11][12]
-
Future Directions:
-
In Vitro Profiling: Screen the compound against a panel of CNS receptors, ion channels, and enzymes to identify primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the benzyl and acetyl groups to optimize potency and selectivity.
-
In Vivo Evaluation: Assess the compound's efficacy in relevant animal models based on in vitro findings.
-
ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-like potential.
-
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PubChem. (2025). 4-(4-Methyl-1-piperazinyl)acetophenone. National Center for Biotechnology Information. [Link]
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